Diethyl 3-fluorophthalate
Description
Properties
IUPAC Name |
diethyl 3-fluorobenzene-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO4/c1-3-16-11(14)8-6-5-7-9(13)10(8)12(15)17-4-2/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLPXIAVONWVOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)F)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634554 | |
| Record name | Diethyl 3-fluorobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65610-10-8 | |
| Record name | Diethyl 3-fluorobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Anhydride Ring-Opening with Ethanol
A widely documented method involves the reaction of 3-fluorophthalic anhydride with ethanol under controlled conditions. The anhydride’s electrophilic carbonyl groups undergo nucleophilic attack by ethanol, leading to ring opening and subsequent esterification. This single-step process avoids the need for isolating intermediate acids, streamlining production.
Reaction Conditions :
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Solvent : Aromatic hydrocarbons (e.g., toluene) or ethanol itself as both reactant and solvent.
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Catalyst : Acidic or basic conditions may be employed, though stoichiometric acid catalysts like sulfuric acid are common for protonating the anhydride carbonyl.
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Temperature : Reactions typically proceed at reflux (70–80°C) to ensure complete conversion.
Mechanistic Pathway :
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Protonation of the anhydride carbonyl enhances electrophilicity.
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Ethanol attacks the carbonyl carbon, forming a tetrahedral intermediate.
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Collapse of the intermediate releases one molecule of water and generates the monoester.
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Repeat attack by a second ethanol molecule yields the diester, diethyl 3-fluorophthalate.
Yield Optimization :
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Excess ethanol (5–10 equivalents) drives the equilibrium toward ester formation.
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Removal of water via Dean-Stark trap or molecular sieves improves yields.
Two-Step Synthesis via 3-Fluorophthalic Acid
While direct esterification of 3-fluorophthalic acid is less common in recent literature, it remains a foundational method. The process involves:
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Synthesis of 3-Fluorophthalic Acid : Fluorination of phthalic acid derivatives or hydrolysis of 3-fluorophthalic anhydride.
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Fischer Esterification : Reaction of the acid with ethanol in the presence of sulfuric acid under reflux.
Key Parameters :
| Parameter | Typical Value |
|---|---|
| Molar Ratio (Acid:EtOH) | 1:4–1:6 |
| Catalyst Concentration | 5–10% H₂SO₄ (w/w) |
| Reaction Time | 6–12 hours |
This method’s drawback lies in its equilibrium nature, necessitating excess alcohol or water removal. Industrial adaptations often integrate continuous distillation to isolate water and shift equilibrium.
Industrial-Scale Synthesis
Continuous Flow Processes
Modern production leverages continuous flow reactors to enhance efficiency and safety. A patented method describes:
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Reactor Design : Tubular reactors with precise temperature zones.
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Catalyst System : Heterogeneous acid catalysts (e.g., sulfonated resins) to avoid corrosive liquid acids.
Advantages :
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Reduced reaction times (1–2 hours vs. 12 hours batch).
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Easier scalability and lower energy consumption.
Advanced Catalytic Systems
Recent patents highlight the use of dual catalyst systems combining Lewis acids (e.g., TiCl₄) and Brønsted acids (e.g., H₂SO₄) to accelerate esterification. For example:
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TiCl₄/H₂SO₄ Synergy : TiCl₄ activates the carbonyl group, while H₂SO₄ protonates ethanol, enhancing nucleophilicity.
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Reaction Profile :
Comparative Analysis of Synthesis Routes
| Method | Starting Material | Catalyst | Yield (%) | Scalability |
|---|---|---|---|---|
| Anhydride Ring-Opening | 3-Fluorophthalic Anhydride | H₂SO₄ | 85–90 | High |
| Fischer Esterification | 3-Fluorophthalic Acid | H₂SO₄ | 75–80 | Moderate |
| Continuous Flow | Anhydride or Acid | Heterogeneous Acid | 90–95 | Very High |
Key Findings :
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Anhydride Route : Superior yields due to reduced intermediate isolation steps.
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Continuous Flow : Ideal for large-scale production but requires significant capital investment.
Recent Innovations and Optimizations
Solvent-Free Mechanochemical Synthesis
Emerging techniques employ ball milling to facilitate esterification without solvents:
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
DEFP serves as a crucial building block in organic synthesis due to its unique structural properties imparted by the fluorine atom. The presence of fluorine enhances reactivity in nucleophilic substitution reactions, allowing for the formation of complex organic molecules. This characteristic is particularly valuable in the development of pharmaceuticals and agrochemicals.
Reactions Involving DEFP
- Nucleophilic Substitution: The fluorine atom can be replaced by various nucleophiles, facilitating the synthesis of new compounds.
- Hydrolysis: Under acidic or basic conditions, DEFP can undergo hydrolysis to yield 3-fluorophthalic acid and ethanol, which are useful intermediates in further chemical reactions.
Materials Science
Development of New Materials
In materials science, DEFP is utilized to create polymers and resins with specific properties. Its incorporation into polymer matrices can enhance material performance, such as thermal stability and mechanical strength. The fluorinated nature of DEFP often results in materials with improved chemical resistance and lower surface energy, making them suitable for various applications including coatings and adhesives.
Pharmaceutical Research
Synthesis of Pharmaceutical Intermediates
DEFP is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its unique reactivity allows chemists to design complex molecular structures that can serve as potential drug candidates. Research has shown that fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts.
Environmental Studies
Behavior and Degradation
DEFP's environmental impact is an area of active research. Studies focus on its degradation pathways and potential ecological effects. Understanding how DEFP behaves in various environmental conditions helps develop remediation strategies for contaminated sites .
Table 1: Summary of Applications and Case Studies
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Used as a building block for complex organic molecules | Enhances reactivity in nucleophilic substitutions |
| Materials Science | Incorporated into polymers for improved properties | Increases thermal stability and chemical resistance |
| Pharmaceutical Research | Serves as an intermediate in the synthesis of APIs | Fluorinated compounds often show enhanced activity |
| Environmental Studies | Investigates degradation pathways and ecological impact | Critical for developing remediation strategies |
Example Case Study: Ozone-Based Treatment
A study demonstrated the effectiveness of an ozone-based advanced oxidation process for removing diethyl phthalate from leachate simulating solid waste. The process achieved over 99% removal efficiency within 120 minutes, highlighting the potential for using DEFP in environmental cleanup technologies .
Mechanism of Action
The mechanism by which diethyl 3-fluorophthalate exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the fluorine atom is displaced by a nucleophile, leading to the formation of new chemical bonds. In hydrolysis reactions, the ester bonds are cleaved, resulting in the formation of carboxylic acids and alcohols. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the reagents and conditions used.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares Diethyl 3-fluorophthalate (inferred) with key analogs:
Key Observations:
- Ethyl vs. Methyl Esters : Ethyl esters (e.g., diethyl phthalate) generally exhibit higher molecular weights and lower solubility in water compared to methyl esters (e.g., dimethyl 3-fluorophthalate) due to increased hydrophobicity .
Biological Activity
Diethyl 3-fluorophthalate (DEFP) is an organic compound that has garnered interest due to its unique structural features and potential biological activities. Its molecular formula is C₁₂H₁₃F O₄, and it is characterized by the presence of a fluorine atom at the 3-position of the aromatic ring, which influences its chemical reactivity and interactions with biological systems. This article explores the biological activity of DEFP, summarizing relevant research findings, case studies, and potential applications.
This compound is synthesized through various methods that typically involve the introduction of a fluorine atom into phthalic acid derivatives. The presence of diethyl ester functional groups enhances its solubility and reactivity, making it a versatile compound in organic synthesis.
Biological Activity Overview
The biological activity of DEFP is primarily evaluated through its interactions with cellular systems, particularly its potential endocrine-disrupting effects and cytotoxicity against various cell lines.
1. Endocrine Disruption Potential
Research indicates that DEFP may act as an endocrine disruptor, affecting hormonal balance in organisms. The fluorine substitution can alter the compound's affinity for hormone receptors, leading to potential disruptions in endocrine signaling pathways. Investigations into its reactivity with nucleophiles also provide insights into its behavior in biological systems, suggesting that DEFP might interfere with normal cellular functions.
2. Cytotoxicity Studies
Cytotoxicity assessments have been conducted using various human cell lines to evaluate the effects of DEFP on cell viability:
| Cell Line | Concentration (mM) | Effect on Viability |
|---|---|---|
| HepG2 (Liver) | 3.125 | Significant inhibition |
| A375 (Melanoma) | 3.125 | Significant inhibition |
| HEK293FT (Kidney) | 3.125 | Significant inhibition |
In these studies, DEFP demonstrated a notable decrease in cell viability at concentrations as low as 3.125 mM across all tested cell lines, indicating its potential as a cytotoxic agent .
Case Studies and Research Findings
Several studies have highlighted the biological implications of DEFP:
- Study on Yeast Cells : A study utilizing Saccharomyces cerevisiae revealed that DEFP inhibits growth by perturbing nitrogen metabolism. This study identified specific transcription factors that confer resistance to DEFP, thus providing insights into its mode of action at the genetic level .
- Comparative Analysis with Other Phthalates : When compared to other phthalates such as diethyl phthalate (DEP), DEFP exhibited greater cytotoxic effects on human cell lines, suggesting that the introduction of fluorine significantly alters its biological activity .
Implications for Further Research
Given the findings regarding DEFP's biological activity, further research is warranted to explore:
- Mechanisms of Action : Understanding how DEFP interacts at the molecular level with cellular components could elucidate its role as an endocrine disruptor.
- Long-term Effects : Investigating chronic exposure effects in both in vitro and in vivo models would provide a clearer picture of potential health risks associated with DEFP.
- Therapeutic Applications : The cytotoxic properties observed may lead to exploration in cancer therapeutics, particularly against specific types of tumors where phthalate derivatives have shown efficacy.
Q & A
Q. What are the established synthetic routes for Diethyl 3-fluorophthalate, and how do reaction parameters influence yield and purity?
this compound is typically synthesized via esterification of 3-fluorophthalic acid with ethanol under acidic catalysis. Key variables include temperature (optimal range: 80–120°C), molar ratios (acid:alcohol = 1:2–1:4), and catalyst choice (e.g., sulfuric acid vs. p-toluenesulfonic acid). Yield optimization requires monitoring by thin-layer chromatography (TLC) or HPLC to track intermediate formation. Impurities often arise from incomplete esterification or fluorination side reactions, necessitating purification via fractional distillation or recrystallization .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers confirm its structure?
- NMR : -NMR shows characteristic peaks for ethyl ester groups (δ 1.2–1.4 ppm for CH, δ 4.2–4.4 ppm for CH) and aromatic protons (δ 7.4–8.1 ppm). The fluorine atom induces deshielding in adjacent protons, creating distinct splitting patterns.
- FTIR : Strong C=O ester stretching at 1720–1740 cm and C-F stretching at 1100–1250 cm.
- Mass Spectrometry (MS) : Molecular ion peak [M] at m/z 242 with fragmentation patterns confirming ester and fluorinated aromatic groups .
Q. What safety protocols are critical when handling this compound in laboratory settings?
While this compound is not classified as acutely toxic, prolonged exposure risks include skin irritation and respiratory sensitization. Key precautions:
- Use fume hoods for synthesis/purification steps.
- Wear nitrile gloves and safety goggles to prevent dermal/ocular contact.
- Store in airtight containers away from oxidizers and heat sources (flash point: ~150°C). Refer to SDS guidelines for phthalate derivatives and consult institutional chemical hygiene plans .
Advanced Research Questions
Q. How can researchers design experiments to assess the hydrolytic stability of this compound under varying pH conditions?
Methodology :
- Prepare buffered solutions (pH 2–12) and incubate this compound at 25°C and 40°C.
- Monitor degradation kinetics via HPLC, quantifying residual ester and hydrolysis products (3-fluorophthalic acid, ethanol).
- Use Arrhenius plots to model temperature-dependent degradation. Key Considerations : Fluorine’s electron-withdrawing effect may retard hydrolysis compared to non-fluorinated phthalates. Compare results with literature data for Diethyl phthalate (k at pH 7: 1.2 × 10 h) to evaluate substituent effects .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across in vitro and in vivo studies?
Discrepancies often arise from:
- Purity Variability : Validate compound purity (>98%) via GC-MS or NMR before testing.
- Experimental Models : Compare results across cell lines (e.g., HepG2 vs. primary hepatocytes) and animal species (rodent vs. zebrafish).
- Dose-Response Relationships : Use standardized metrics (e.g., IC, LD) and normalize to solvent controls (e.g., DMSO). Cross-reference findings with toxicokinetic studies to clarify metabolic activation pathways .
Q. How can computational modeling predict the environmental fate of this compound, and what empirical validations are required?
Approaches :
- QSAR Models : Estimate biodegradation half-lives and soil adsorption coefficients (K) based on fluorine’s electronegativity and ester lipophilicity.
- Molecular Dynamics Simulations : Simulate interactions with soil organic matter or aquatic humic substances. Validation : Conduct microcosm studies to measure aerobic degradation rates in natural water/soil samples. Compare with predictions to refine model parameters .
Q. What are the limitations of using this compound as a plasticizer in polymer research, and how do they compare to alternatives like DEHP?
Challenges :
- Lower thermal stability (decomposition onset: ~200°C vs. DEHP’s 250°C).
- Reduced compatibility with polar polymers (e.g., PVC) due to fluorine’s steric effects. Mitigation : Blend with co-plasticizers (e.g., epoxidized soybean oil) to enhance flexibility. Evaluate migration rates via accelerated aging tests (ASTM D5227) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
